![molecular formula C18H17NO4 B13140398 Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- CAS No. 141340-60-5](/img/structure/B13140398.png)
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- is a complex organic compound that features a butanoic acid backbone with a fluorenyl group attached via an amino linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- typically involves multi-step organic reactions. One common method includes the initial formation of the fluorenyl group, followed by its attachment to the butanoic acid backbone through an amino linkage. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxymethyl group, potentially converting it into a carboxyl group.
Reduction: The compound can be reduced to alter the fluorenyl group or the butanoic acid backbone.
Substitution: Various substituents can be introduced to the fluorenyl group or the amino linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylated derivative, while reduction could produce a more saturated compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development and disease treatment.
Industry
In industrial applications, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenyl group can facilitate binding to these targets, while the butanoic acid backbone may influence the compound’s overall activity. The pathways involved in its mechanism of action can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 4-hydroxy-: This compound shares the butanoic acid backbone but differs in the presence of a hydroxy group instead of the fluorenyl group.
Butanoic acid, 4-aminobutanoic acid: Similar in structure but lacks the fluorenyl group, making it less complex.
Uniqueness
Butanoic acid, 4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxo- is unique due to its combination of a butanoic acid backbone with a fluorenyl group. This structural feature provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
141340-60-5 |
|---|---|
Fórmula molecular |
C18H17NO4 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
4-[[9-(hydroxymethyl)-9H-fluoren-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H17NO4/c20-10-16-13-4-2-1-3-12(13)14-6-5-11(9-15(14)16)19-17(21)7-8-18(22)23/h1-6,9,16,20H,7-8,10H2,(H,19,21)(H,22,23) |
Clave InChI |
PQRYOOAOCNLPGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C3=C(C=C(C=C3)NC(=O)CCC(=O)O)C(C2=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


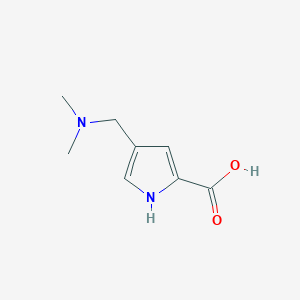

![[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-](/img/structure/B13140327.png)
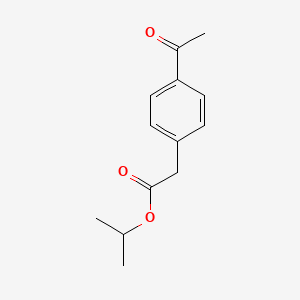
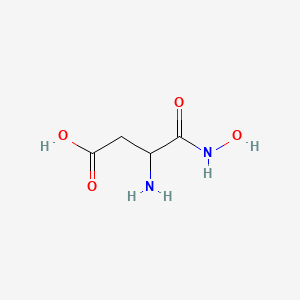

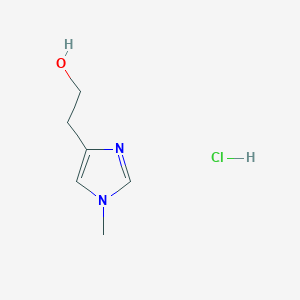

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
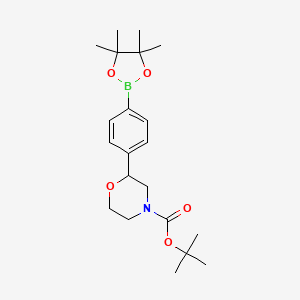
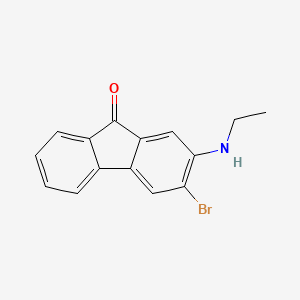
![(3S,5R)-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13140380.png)

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
